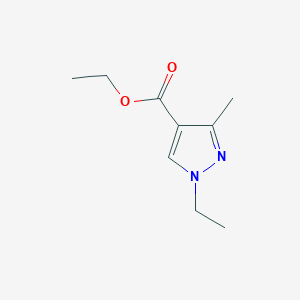

ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate

Description

Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate: is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science .

Properties

IUPAC Name |

ethyl 1-ethyl-3-methylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-11-6-8(7(3)10-11)9(12)13-5-2/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRCMCUXKFZVGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production methods for this compound often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.

Major Products:

Oxidation: Pyrazole-4-carboxylic acid derivatives.

Reduction: Pyrazole-4-carbinol derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate is primarily investigated for its potential therapeutic properties:

Anti-inflammatory and Analgesic Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory and analgesic effects. Preliminary studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting potential anticancer properties.

Drug Formulation

The compound is explored for its role in drug formulation, particularly in enhancing the solubility and bioavailability of active pharmaceutical ingredients. Its structural features may contribute to improved pharmacokinetic profiles .

Agricultural Chemistry

In the realm of agricultural chemistry, this compound serves as a crucial intermediate in the synthesis of agrochemicals:

Synthesis of Fungicides and Herbicides

This compound plays a key role in developing fungicides and herbicides, which are essential for crop protection and yield enhancement. Its efficacy in controlling plant pathogens makes it a valuable asset in agricultural practices .

Material Science

The compound's unique chemical structure allows it to be utilized in material science for various applications:

Development of Polymers and Coatings

This compound is used in synthesizing novel polymers and coatings that provide improved durability and resistance to environmental factors. This application is particularly relevant for creating materials with enhanced mechanical properties .

Analytical Chemistry Applications

In analytical chemistry, this compound is employed as a reagent to aid in the detection and quantification of specific compounds within complex mixtures:

Reagent for Analytical Methods

Its utility as a reagent facilitates various analytical techniques, enhancing the accuracy of measurements in complex chemical analyses .

Study on Anticancer Properties

A study published in the Tropical Journal of Pharmaceutical Research investigated the anticancer effects of this compound on different cancer cell lines. The results indicated that the compound induced apoptosis, highlighting its potential as an anticancer agent .

Agricultural Efficacy Trials

Field trials conducted to assess the efficacy of agrochemical formulations containing this compound demonstrated significant improvements in crop yield and disease resistance compared to untreated controls .

Data Summary Table

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceutical | Anti-inflammatory, analgesic drug formulation | Induces apoptosis in cancer cells |

| Agricultural Chemistry | Synthesis of fungicides and herbicides | Enhances crop protection |

| Material Science | Development of polymers and coatings | Improved durability against environmental factors |

| Analytical Chemistry | Reagent for complex mixture analysis | Enhanced detection accuracy |

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

- Ethyl 1-methyl-1H-pyrazole-4-carboxylate

- Ethyl 3-methyl-1H-pyrazole-4-carboxylate

- Ethyl 1-ethyl-1H-pyrazole-4-carboxylate

Comparison: Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate is unique due to the presence of both ethyl and methyl groups on the pyrazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Biological Activity

Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of Biological Activity

Pyrazole derivatives, including this compound, are recognized for their diverse biological activities. Research indicates that these compounds exhibit antimicrobial , anticancer , anti-inflammatory , and analgesic properties. The presence of the carboxylate group in the structure enhances their bioactivity by facilitating interactions with biological targets.

Key Biological Activities

- Antimicrobial Activity : this compound has been investigated for its ability to inhibit microbial growth. Studies suggest that it may inhibit enzymes critical for microbial survival, thereby exhibiting antimicrobial effects .

- Anticancer Properties : Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, it has demonstrated cytotoxicity against A549 lung cancer cells, although specific IC50 values are still under investigation.

- Anti-inflammatory Effects : The compound's mechanism may involve the modulation of inflammatory pathways, which is common among pyrazole derivatives. This activity is particularly relevant in the context of chronic inflammatory diseases .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may bind to specific enzymes involved in metabolic pathways, leading to reduced activity and subsequent biological effects.

- Receptor Modulation : It can interact with receptors that mediate cellular responses, influencing processes such as cell proliferation and apoptosis.

Synthesis and Characterization

This compound can be synthesized through various methods, typically involving the reaction of ethyl acetoacetate with hydrazine derivatives. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Data Table: Biological Activity Summary

| Activity Type | Cell Line / Organism | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | E. coli | TBD | Enzyme inhibition |

| Anticancer | A549 | TBD | Apoptosis induction |

| Anti-inflammatory | Mouse model | TBD | Cytokine modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.